molecular formula C11H14O4 B14679393 Butyl 3,4-dihydroxybenzoate CAS No. 37622-53-0

Butyl 3,4-dihydroxybenzoate

Cat. No.: B14679393
CAS No.: 37622-53-0
M. Wt: 210.23 g/mol
InChI Key: CBDBLXUJRXZQMK-UHFFFAOYSA-N
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Description

Butyl 3,4-dihydroxybenzoate is an alkyl ester derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), where the carboxylic acid group is replaced by a butyl ester moiety . This compound belongs to the hydroxybenzoic acid derivatives, characterized by a benzene ring with hydroxyl and ester functional groups. It is synthesized via alkylation of methyl 3,4-dihydroxybenzoate using alkyl bromides in the presence of potassium hydroxide and tetra-n-butylammonium bromide, followed by ester hydrolysis and subsequent esterification .

Properties

CAS No.

37622-53-0

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

butyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C11H14O4/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7,12-13H,2-3,6H2,1H3

InChI Key

CBDBLXUJRXZQMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 3,4-dihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4-dihydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of butyl 3,4

Comparison with Similar Compounds

Comparison with Alkyl Esters of 3,4-Dihydroxybenzoate

Structural and Functional Differences

Butyl 3,4-dihydroxybenzoate differs from its shorter-chain analogues (e.g., methyl and ethyl esters) in alkyl chain length, which influences solubility and enzymatic interactions:

  • Solubility: Longer alkyl chains (e.g., butyl) reduce aqueous solubility compared to methyl or ethyl esters due to increased hydrophobicity.
  • Enzymatic Activity : Protocatechuate 3,4-dioxygenase (P34O), which degrades 3,4-dihydroxybenzoic acid, exhibits reduced activity toward ester derivatives. The absence of the carboxylic acid group in esters disrupts substrate-enzyme binding, lowering catalytic efficiency (kcat/Km values for esters range from 0.14–0.63 min⁻¹ vs. ~3.5 min⁻¹ for the acid) .

Comparison with Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

Biochemical Interactions

  • Enzyme Binding: Protocatechuic acid’s carboxylic acid group stabilizes interactions with P34O, enabling efficient degradation (13 mM degraded in 24 hours by Stenotrophomonas maltophilia KB2) .
  • Metal Ion Sensitivity : Protocatechuic acid’s enzymatic degradation is inhibited by Fe³⁺, Cu²⁺, and Zn²⁺ (20–80% activity loss), whereas ester derivatives may partially evade metal ion inhibition due to altered binding .

Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences

Caffeic acid features a propenoic acid side chain instead of a benzoate ester, enabling conjugation with other biomolecules (e.g., quinic acid in chlorogenic acid) .

Functional Divergence

  • Pharmacological Activity : Caffeic acid exhibits stronger antioxidant and anti-inflammatory effects due to its α,β-unsaturated carbonyl group, which enhances free radical scavenging .
  • Metabolic Pathways : Caffeic acid is a precursor in lignin biosynthesis, while this compound is metabolized via esterase-mediated hydrolysis to protocatechuic acid .

Data Table: Key Properties of 3,4-Dihydroxybenzoate Derivatives

Compound Structure Solubility (Water) kcat/Km (min⁻¹) Key Applications
Protocatechuic acid C7H6O4, carboxylic acid High ~3.5 Antioxidant, bioremediation
Methyl 3,4-DHB ester C8H8O4, methyl ester Moderate 0.63 Synthetic intermediate
Ethyl 3,4-DHB ester C9H10O4, ethyl ester Moderate 0.14–0.63 Pharmacological research
Butyl 3,4-DHB ester C11H14O4, butyl ester Low N/A* Lipid metabolism studies
Caffeic acid C9H8O4, propenoic acid derivative Moderate N/A Antioxidant, food additives

*Solubility limitations preclude accurate kinetic measurements for butyl ester .

Research Findings and Implications

Enzymatic Degradation : this compound’s ester group reduces P34O activity by 50–80% compared to protocatechuic acid, limiting its role in bioremediation .

Synthetic Flexibility : Alkyl chain length modulation (C1–C10) allows tuning lipid solubility for drug delivery systems, with butyl esters balancing hydrophobicity and bioavailability .

Metal Ion Resistance : Ester derivatives may retain partial activity in metal-contaminated environments, making them suitable for industrial applications .

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